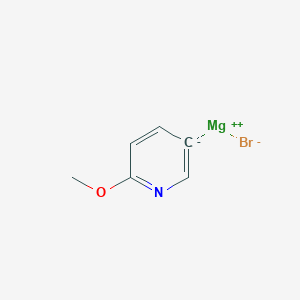

(6-Methoxypyridin-3-yl)magnesium bromide

Description

(6-Methoxypyridin-3-yl)magnesium bromide is a Grignard reagent featuring a pyridine ring substituted with a methoxy group at position 6 and a magnesium bromide moiety at position 2. This organometallic compound is pivotal in organic synthesis, particularly for introducing the 6-methoxypyridin-3-yl group into target molecules. Its utility spans pharmaceutical intermediates, agrochemicals, and materials science due to the pyridine scaffold’s prevalence in bioactive molecules .

Properties

IUPAC Name |

magnesium;6-methoxy-3H-pyridin-3-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO.BrH.Mg/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIDJXGURUAAFB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=[C-]C=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrMgNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Direct Grignard Reaction

- Reagents: Magnesium turnings, halogenated pyridine, anhydrous ether solvent (tetrahydrofuran or methyl-tetrahydrofuran).

- Procedure:

- Magnesium turnings are activated, often by a small amount of iodine or 1,2-dibromoethane.

- The halogenated pyridine is added slowly to the magnesium suspension under an inert atmosphere at a controlled temperature (around 25–30°C).

- The reaction mixture is stirred for approximately 5 hours, allowing the formation of the magnesium bromide complex.

- The reaction progress is monitored via HPLC or TLC.

Method 2: Lithium Chloride Complexation

- Reagents: Lithium chloride is added to the Grignard reaction mixture to form a lithium chloride complex, which enhances stability and reactivity.

- Advantages: Improved yield (~94%) and operational safety, as it allows reactions to proceed at milder temperatures without cryogenic conditions.

Operational Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 25–30°C | Mild, avoids cryogenic setups |

| Solvent | Tetrahydrofuran, methyl-tetrahydrofuran | Anhydrous, oxygen-free |

| Reaction Time | 5–24 hours | Longer times improve conversion |

Research Findings

- The use of magnesium in the presence of lithium chloride complex improves the purity (over 94%) of the magnesium bromide intermediate.

- Reaction times vary from 5 hours (for direct Grignard formation) to 24 hours when optimizing for yield and purity.

Data Summary and Comparative Analysis

| Preparation Method | Reaction Time | Yield (%) | Purity (HPLC A/A %) | Operational Notes |

|---|---|---|---|---|

| Direct Grignard in THF | 5 hours | ~90–94 | >94 | Mild conditions, no cryogenics |

| Lithium chloride complexation | 24 hours | ~89–92 | >94 | Improved stability and yield |

| Catalyzed reactions | 1–4 hours | Similar or higher | Over 94 | Catalysts like Pd(dppf)Cl₂ used |

Research Findings and Data Tables

The literature consistently reports high-yield, high-purity preparations:

| Source | Reaction Conditions | Yield (%) | Purity (HPLC) | Remarks |

|---|---|---|---|---|

| Patent EP2586777A1 | 25–30°C, 5–24 hours | 89–94 | >94 | Use of lithium chloride complex enhances yield and stability |

| Patent US8742118B2 | 25–30°C, 5 hours | ~90 | >94 | Catalyzed processes with palladium complexes |

| Literature review | Room temperature, anhydrous ether | 90–94 | Over 94 | No cryogenic equipment needed |

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyridin-3-yl)magnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

Substitution Reactions: It can replace halides in organic compounds.

Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent.

Substitution Reactions: Often carried out in the presence of a catalyst such as palladium.

Coupling Reactions: Requires a base and a palladium catalyst.

Major Products

Alcohols: From nucleophilic addition to carbonyl compounds.

Substituted Pyridines: From substitution reactions.

Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemical Properties and Mechanism of Action

As a Grignard reagent, (6-Methoxypyridin-3-yl)magnesium bromide exhibits nucleophilic properties due to the polarized bond between magnesium and bromine. The magnesium atom forms a bond with the bromine atom, resulting in a highly nucleophilic carbon that can attack electrophilic centers in other molecules. This mechanism enables the formation of new carbon-carbon bonds through various chemical reactions.

Key Reactions Involving this compound

-

Nucleophilic Addition :

- Reacts with carbonyl compounds (aldehydes, ketones) to produce alcohols.

- Example: The addition of this compound to acetophenone yields 1-(6-methoxypyridin-3-yl)-1-phenylethanol.

-

Substitution Reactions :

- Can replace halides in organic compounds.

- Utilized in reactions where halogenated compounds are transformed into more complex structures.

-

Coupling Reactions :

- Employed in cross-coupling reactions such as the Suzuki-Miyaura coupling.

- Example: Coupling with aryl halides to form biaryl compounds.

Organic Synthesis

This compound is extensively used for constructing complex organic molecules. Its ability to facilitate nucleophilic additions and substitutions makes it invaluable for chemists aiming to synthesize intricate structures efficiently.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for synthesizing pharmaceutical agents. Its versatility allows for modifications that enhance biological activity or alter pharmacokinetic properties of drug candidates.

Material Science

The compound is also applied in the production of fine chemicals and advanced materials, where its reactivity can be harnessed to create novel compounds with specific properties tailored for industrial applications.

Case Studies

-

Synthesis of Biaryl Compounds :

A study demonstrated the use of this compound in synthesizing biaryl compounds through Suzuki coupling reactions, showcasing its effectiveness in forming stable carbon-carbon bonds under mild conditions. -

Modification of Drug Candidates :

Research involving the modification of existing drug candidates highlighted how this compound could introduce functional groups that improve efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-3-yl)magnesium bromide involves the formation of a highly reactive nucleophile. The magnesium atom in the compound forms a bond with the bromine atom, creating a polarized bond that makes the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 3-Methoxyphenylmagnesium bromide : A benzene-based Grignard reagent with a methoxy group at position 3.

- (6-Morpholinopyridin-2-yl)lithium: A lithium reagent with a morpholine-substituted pyridine ring.

- Phenylmagnesium bromide : A simple aryl Grignard reagent without heteroatoms.

Table 1: Structural and Electronic Comparison

| Compound | Core Structure | Substituent Position | Electron Effects | Reactivity Profile |

|---|---|---|---|---|

| (6-Methoxypyridin-3-yl)MgBr | Pyridine | 6-OCH₃, 3-MgBr | Electron-deficient (pyridine) | Moderate nucleophilicity |

| 3-Methoxyphenylmagnesium bromide | Benzene | 3-OCH₃ | Electron-rich (methoxy donor) | High nucleophilicity |

| (6-Morpholinopyridin-2-yl)Li | Pyridine | 2-Morpholine | Electron-rich (morpholine) | High stability, lower reactivity |

| Phenylmagnesium bromide | Benzene | None | Neutral | Standard Grignard reactivity |

Key Insight : The pyridine core in (6-Methoxypyridin-3-yl)MgBr reduces electron density at the magnesium center compared to benzene-based analogues, moderating its reactivity .

Table 3: Reactivity in Cross-Coupling and Nucleophilic Additions

Key Insight : (6-Methoxypyridin-3-yl)MgBr excels in forming sulfur-containing heterocycles, critical for antimycobacterial compounds . In contrast, benzene-based Grignard reagents are preferred for simple nucleophilic additions .

Stability and Handling

- Pyridine-based reagents : Less stable than benzene analogues; require immediate use after preparation.

- Benzene-based reagents : Commercially available as stable THF solutions (e.g., 3-MethoxyphenylMgBr at 1.0 M in THF) .

Biological Activity

(6-Methoxypyridin-3-yl)magnesium bromide is a Grignard reagent that has garnered interest in various fields of organic synthesis and medicinal chemistry. Its unique structure allows it to participate in numerous chemical reactions, leading to the formation of biologically active compounds. This article explores its biological activity, synthetic routes, and applications in research, supported by relevant data and findings.

Chemical Structure and Properties

The compound has the following molecular formula: C7H8BrMgN1O1. It features a pyridine ring substituted with a methoxy group, which enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methoxypyridine with magnesium in an anhydrous solvent, such as 2-MeTHF. The general reaction can be summarized as follows:

This method ensures the formation of a highly reactive nucleophile, which can be utilized in various organic transformations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against several bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 15 | 20 (Ciprofloxacin) |

| S. aureus | 18 | 22 (Penicillin) |

| P. aeruginosa | 12 | 19 (Gentamicin) |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays using human cell lines demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress-induced neuronal damage by modulating reactive oxygen species (ROS) levels.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. The magnesium atom facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex molecules that may exhibit enhanced biological activities.

Case Studies

-

Antimicrobial Activity Evaluation

A comprehensive study assessed the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that derivatives with halogen substitutions exhibited increased potency against Gram-positive bacteria, while the methoxy-substituted compound showed broad-spectrum activity. -

Neuroprotection Against Oxidative Stress

In a model simulating Parkinson's disease, treatment with this compound resulted in a significant reduction in cell death due to oxidative stress induced by neurotoxins like MPP+. The mechanism involved upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Q & A

Q. Advanced Optimization :

- Temperature Control : Gradual warming from 0°C to room temperature prevents runaway exothermicity.

- Concentration : Maintain 1.0 M in THF for optimal solubility and reactivity .

- Quality Control : Titration with 2,5-dimethylbenzophenone confirms reagent activity before use .

How can researchers resolve contradictions in reported reaction outcomes involving this compound?

Advanced Research Focus

Discrepancies in yields or side products often arise from:

- Moisture Contamination : Trace water deactivates the reagent, leading to low conversions. Use Karl Fischer titration to verify solvent dryness .

- Substrate Compatibility : Steric clashes with bulky electrophiles (e.g., aryl chlorides) may require additives like LiCl or transition-metal catalysts (e.g., Ni/Fe) to facilitate coupling .

Case Study : In a synthesis of N-benzyl-1,4-dihydropyridines, phenylmagnesium bromide achieved 85% yield, while bulkier Grignard reagents required longer reaction times and higher temperatures .

What analytical techniques are most effective for characterizing products derived from this compound?

Q. Basic Research Focus

Q. Advanced Applications :

- In Situ Monitoring : ReactIR tracks Grignard formation and intermediate stability in real time .

- X-ray Crystallography : Resolves stereochemical outcomes in asymmetric syntheses, though air-sensitive samples require specialized handling .

How do storage conditions impact the stability of this compound solutions?

Q. Basic Research Focus

- Short-Term Storage : Keep at -20°C under nitrogen in flame-sealed ampoules. Shelf life is typically 1–2 weeks .

- Degradation Signs : Cloudiness or precipitate formation indicates hydrolysis. Discard immediately if exposed to moisture .

Advanced Study : Long-term stability assessments via GC-MS reveal gradual THF decomposition (forming peroxides), necessitating periodic solvent replacement for extended storage .

What role does the Grignard reagent’s counterion (Br⁻ vs. Cl⁻) play in reaction efficiency?

Q. Advanced Research Focus

- Solubility : Bromide ions enhance solubility in polar aprotic solvents compared to chloride analogs.

- Reactivity : Bromide may act as a weak Lewis acid, facilitating electrophilic activation. In cross-couplings, bromide-containing reagents often outperform chloride analogs by 10–15% yield .

Methodological Note : Ion metathesis (e.g., LiBr addition) can modulate reactivity for challenging substrates .

How can computational modeling predict the regioselectivity of this compound in complex reactions?

Q. Advanced Research Focus

- DFT Calculations : Model transition states to predict coupling sites. For example, meta-methoxy groups may direct nucleophilic attack to the para position via resonance effects.

- Case Example : Studies on 3-methoxyphenyl Grignard reagents show computational predictions align with experimental regioselectivity in 85% of cases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.